molecular formula C24H21BrN2O3 B12481443 4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B12481443
M. Wt: 465.3 g/mol
InChI Key: HTYCGTKHECZHFI-UHFFFAOYSA-N
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Description

4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a molecular formula of C16H13BrN2O2S. This compound is notable for its unique structure, which includes a bromine atom, an ethoxy group, and a benzoxazole moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the compound.

    Formation of the Benzoxazole Moiety: This involves the cyclization of appropriate precursors to form the benzoxazole ring.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the brominated and ethoxylated phenol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
  • 4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

Uniqueness

4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-bromo-2-ethoxy-6-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C24H21BrN2O3/c1-3-15-8-9-21-20(10-15)27-24(30-21)16-6-5-7-19(12-16)26-14-17-11-18(25)13-22(23(17)28)29-4-2/h5-14,28H,3-4H2,1-2H3

InChI Key

HTYCGTKHECZHFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)OCC)O

Origin of Product

United States

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